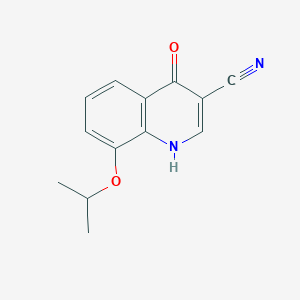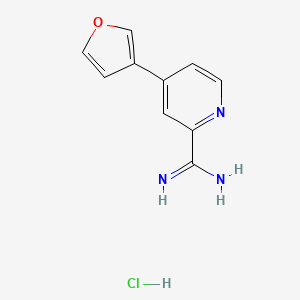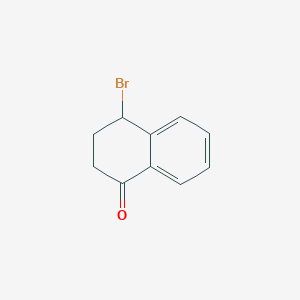
4-Bromo-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of a bromine atom attached to the naphthalene ring, which is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes, often using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of solvent, temperature, and brominating agent are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalenes, while oxidation and reduction reactions can lead to the formation of quinones or alcohols, respectively.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signal transduction pathways or metabolic pathways that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a chlorine atom instead of bromine.
3,4-Dihydronaphthalen-1(2H)-one: The parent compound without the bromine substitution.
4-Bromo-1-tetralone: A similar brominated naphthalene derivative.
Uniqueness
4-Bromo-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various synthetic and research applications.
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
InChI Key |
DMUOLKSTADAYOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11880134.png)
![Methyl 6-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11880140.png)

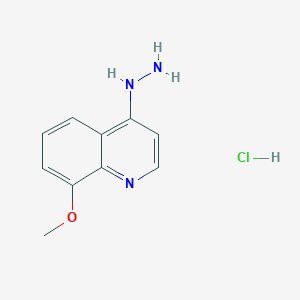


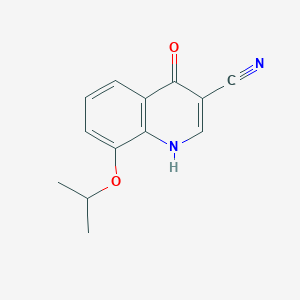
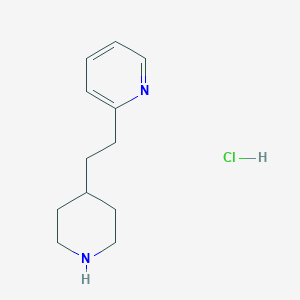

![7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880191.png)
